Welcome to the BenchChem Online Store!
molecular formula C9H12N2O B1331722 N-(4-amino-2-methylphenyl)acetamide CAS No. 56891-59-9

N-(4-amino-2-methylphenyl)acetamide

Cat. No. B1331722
M. Wt: 164.2 g/mol
InChI Key: GWFPMSIIVJMYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04009205

Procedure details

19.4g (0.1 mole) of 4-acetamino-3-methyl-nitrobenzene, 30g of dimethylformamide and 1g of fresh-developed Raney nickel were fed in an autoclave, 50kg/cm2 of hydrogen was then fed thereto, and, after the reaction was carried out at 60° to 120° C while stirring, the reaction mixture was removed immediately, the Raney nickel was removed while hot, and thereafter the product was poured into 100ml of methanol to separate the 4-acetamino-3-methylaniline produced.
Quantity
19.4 g
Type
reactant
Reaction Step One
[Compound]
Name
30g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[CH3:14])[C:2]([CH3:4])=[O:3].[H][H]>[Ni].CN(C)C=O>[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[CH3:14])[C:2]([CH3:4])=[O:3]

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
N(C(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])C
Step Two
Name
30g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 60° to 120° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed immediately
CUSTOM
Type
CUSTOM
Details
the Raney nickel was removed while hot, and thereafter the product
ADDITION
Type
ADDITION
Details
was poured into 100ml of methanol
CUSTOM
Type
CUSTOM
Details
to separate the 4-acetamino-3-methylaniline
CUSTOM
Type
CUSTOM
Details
produced

Outcomes

Product
Name
Type
Smiles
N(C(=O)C)C1=C(C=C(N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.